Methylthieno[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methylthieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a fused thieno-pyrimidine ring system, which makes it relevant in various scientific contexts.
Preparation Methods
Synthetic Routes:: The synthesis of Methylthieno[2,3-d]pyrimidine-2-carboxylate involves several steps. One notable method is the Suzuki coupling reaction. Specifically, the compound can be obtained by reacting ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate . This reaction leads to the substitution of prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments at the C-4 position of the heterocycle .
Reaction Conditions:: The Suzuki coupling typically employs palladium catalysts and boron-based reagents. In this case, potassium allyltrifluoroborate serves as the allyl source. The reaction occurs in dry 1,4-dioxane with KF and Pd(dppf)Cl2·CH2Cl2 as the catalyst. The resulting products are ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .
Industrial Production:: While industrial-scale production methods are not explicitly documented, the Suzuki coupling reaction can be scaled up for practical applications.
Chemical Reactions Analysis
Methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents: Palladium catalysts, boron-based reagents, and appropriate solvents.
Major Products: The products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Methylthieno[2,3-d]pyrimidine-2-carboxylate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties.
Medicine: Drug discovery and development.
Industry: Material science, agrochemicals, and more.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed.
Comparison with Similar Compounds
While Methylthieno[2,3-d]pyrimidine-2-carboxylate is unique due to its fused ring system, similar compounds include other thieno-pyrimidines and related heterocycles.
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
methyl thieno[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-9-4-5-2-3-13-7(5)10-6/h2-4H,1H3 |
InChI Key |
AYDHDASOOCCBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CSC2=N1 |
Origin of Product |
United States |
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